1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole
Description
1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with an indole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c1-9-7-11-5-3-4-6-12(11)18(9)14-13(15)10(2)16-8-17-14/h3-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETFEYKUWXVQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC=NC(=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the indole moiety. Key steps may include:
Fluorination: Introduction of the fluorine atom into the pyrimidine ring.
Methylation: Addition of methyl groups to the pyrimidine and indole rings.
Cyclization: Formation of the indole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion of the indole moiety to its corresponding oxo derivatives.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Halogenation or alkylation of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral properties, particularly against influenza virus.
Industry: Used in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit RNA polymerase, thereby preventing viral replication . The compound’s structure allows it to bind effectively to its target, disrupting essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one
- 4-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine
Uniqueness
1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole stands out due to its unique combination of a pyrimidine ring with an indole moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
